molecular formula C11H15NO2 B1333542 3-(Benzylamino)butanoic acid CAS No. 91246-78-5

3-(Benzylamino)butanoic acid

Cat. No. B1333542
CAS RN: 91246-78-5
M. Wt: 193.24 g/mol
InChI Key: QIXZNMWEYBPTEQ-UHFFFAOYSA-N
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Description

3-(Benzylamino)butanoic acid is an organic compound that belongs to the category of amino acids. It is also known as BAB or BABA, and is considered to be a non-proteinogenic amino acid because it is not naturally occurring in living systems. The compound has a molecular weight of 193.25 .


Synthesis Analysis

The synthesis of N-substituted derivatives of β-aminobutyric acid involves aza-Michael addition of various amines to crotonic acid, an α,β-unsaturated acid . The reactions occur in a short time by simple mixing or grinding of stoichiometric amounts of the reactants under solvent .


Molecular Structure Analysis

The InChI code for 3-(Benzylamino)butanoic acid is 1S/C11H15NO2/c1-9(7-11(13)14)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3, (H,13,14) . The molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .

It is a solid in its physical form .

Scientific Research Applications

Enantioselective Synthesis in Pharmaceutical Development

The development of scalable routes towards β-amino acids, including 3-(Benzylamino)butanoic acid, has become increasingly important due to their role as building blocks in pharmaceutical synthesis. For instance, Simon Strompen explored a solvent-free, chemoenzymatic reaction sequence for the enantioselective formation of (S)-ethyl-3-amino butanoate, showcasing its potential in scalable pharmaceutical production (Strompen, 2012).

Biocatalytic Transesterification

The compound has been involved in biocatalytic transesterification reactions. G. Kumar et al. used acid anhydrides, including butanoic anhydride, for regioselective acylation, demonstrating its utility in selective and efficient synthesis (Kumar et al., 2015).

Antimicrobial Activity

Research by Kristina Mickevičienė et al. on derivatives of 3-(Benzylamino)butanoic acid, including the synthesis of benzo[b]phenoxazine derivatives, revealed good antimicrobial activity against specific pathogens like Staphylococcus aureus and Mycobacterium luteum, highlighting its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Pseudopeptide Synthesis

R. Pascal and colleagues synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which has promise as a building block for peptidomimetics and pseudopeptide synthesis. This showcases the potential utility of similar compounds, like 3-(Benzylamino)butanoic acid, in the field of peptidomimetics (Pascal et al., 2000)

properties

IUPAC Name

3-(benzylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(7-11(13)14)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZNMWEYBPTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369972
Record name 3-(benzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)butanoic acid

CAS RN

91246-78-5
Record name 3-(benzylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 2, 2-methoxy-6-methyl-1,3-dioxan-4-one, was reacted with benzylamine in dichloromethane at room temperature for 24 hours. This afforded optically active 3-(N-benzylamino) butyric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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